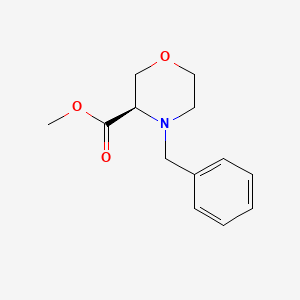![molecular formula C6H5BrN4 B577598 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211516-09-4](/img/structure/B577598.png)
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position.
Applications De Recherche Scientifique
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications :
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors for various kinases, including tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in cell proliferation, differentiation, and survival.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways in cancer and other diseases.
Méthodes De Préparation
The synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves multiple steps. One common method includes the following steps :
Formation of the pyrazole ring: This is achieved by reacting α,β-alkynyl ketones with hydrazine monohydrate.
Cyclization: The pyrazole is then cyclized using gold-catalyzed reactions.
Bromination: The resulting compound is brominated at the 6th position using bromine or N-bromosuccinimide (NBS).
Amination: Finally, the amine group is introduced at the 3rd position using appropriate amine sources under suitable conditions.
Analyse Des Réactions Chimiques
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6th position can be substituted with different groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine, N-bromosuccinimide, and various amine sources. The major products formed from these reactions are typically derivatives of the original compound with modifications at the bromine or amine positions.
Mécanisme D'action
The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs) . These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking the downstream signaling pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are essential for cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as :
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine and amine groups.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-a]pyridine: Another variation in the fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWCQUHVRKSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679146 |
Source


|
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-09-4 |
Source


|
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/new.no-structure.jpg)




![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)



